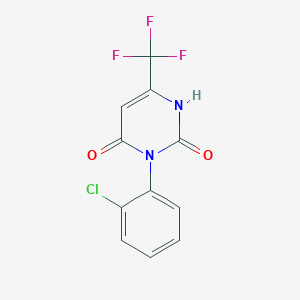
3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione, also known as 3-CFT, is a synthetic compound with a variety of uses in scientific research. It is a colorless solid that is soluble in water and ethanol, and has been used in a variety of studies to investigate the structure and function of proteins and other molecules. 3-CFT has been found to be a useful tool in understanding the mechanisms of action of various drugs and other compounds, as well as in studying the biochemical and physiological effects of these compounds on living cells.
Scientific Research Applications
Synthesis and Crystal Structure Analysis
The synthesis and structural characterization of pyrimidinedione derivatives and related compounds have been a subject of interest in scientific research due to their varied biological and pharmaceutical properties. A study by Guo and Shun (2004) focuses on the synthesis of a pyrimidinedione derivative through microwave irradiation, highlighting its structural characteristics determined by X-ray single-crystal diffraction, indicating the compound's potential for further biological application studies Guo & Shun, 2004.
Trifluoromethylation of Aromatic Compounds
Trifluoromethyl groups are significant in medicinal chemistry for enhancing the bioactivity and metabolic stability of pharmaceuticals. The research by Mejía and Togni (2012) demonstrates a rhenium-catalyzed method for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, offering a pathway to introduce trifluoromethyl groups into complex molecules, which could be applicable to pyrimidinedione derivatives Mejía & Togni, 2012.
Heteroaromatization and Antimicrobial Activity
The synthesis of novel pyrimidine derivatives with potential antimicrobial activity is another area of research. El-Agrody et al. (2001) explored the heteroaromatization with 4-hydroxycoumarin to synthesize new pyrimidine derivatives, assessing their antimicrobial efficacy. Such studies underscore the therapeutic potential of pyrimidinedione derivatives in developing new antimicrobial agents El-Agrody et al., 2001.
properties
IUPAC Name |
3-(2-chlorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-6-3-1-2-4-7(6)17-9(18)5-8(11(13,14)15)16-10(17)19/h1-5H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIZYPVEFJZGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=C(NC2=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2662820.png)
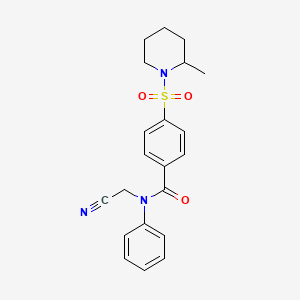
![[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile](/img/structure/B2662823.png)

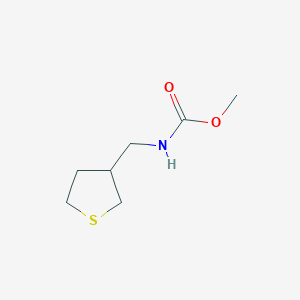
![N-(furan-2-ylmethyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2662826.png)
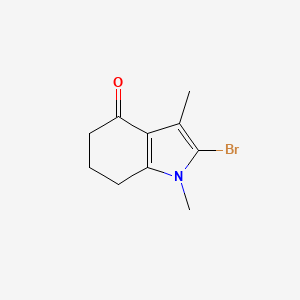
![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride](/img/structure/B2662831.png)
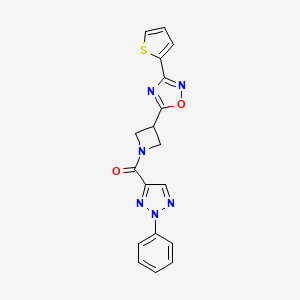
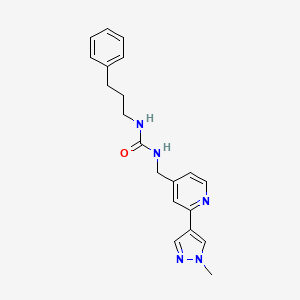
![9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid](/img/structure/B2662836.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2662838.png)
![1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole](/img/structure/B2662843.png)